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molecular formula C19H21NOS B8718539 (R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

(R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine

Cat. No. B8718539
M. Wt: 311.4 g/mol
InChI Key: JFTURWWGPMTABQ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07550605B2

Procedure details

To 120 ml ethyl acetate is added 10 g (0.032 moles) of racemic N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, followed by 5.95 g (0.015 moles) of Di-para-toluoyl-L-tartaric acid at 25° C.-28° C. The resultant clear solution is stirred at room temperature for about 2-3 hrs so as to crystallise the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine. The product is filtered, washed with 100 ml ethyl acetate and dried at 60-70° C. Yield: 7.8 g, about 98% ee.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH:5]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1>C(OCC)(=O)C>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][C@H:5]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCC(C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear solution is stirred at room temperature for about 2-3 hrs so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallise
ADDITION
Type
ADDITION
Details
the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with 100 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 60-70° C

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
CN(CC[C@@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07550605B2

Procedure details

To 120 ml ethyl acetate is added 10 g (0.032 moles) of racemic N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, followed by 5.95 g (0.015 moles) of Di-para-toluoyl-L-tartaric acid at 25° C.-28° C. The resultant clear solution is stirred at room temperature for about 2-3 hrs so as to crystallise the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine. The product is filtered, washed with 100 ml ethyl acetate and dried at 60-70° C. Yield: 7.8 g, about 98% ee.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH:5]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1>C(OCC)(=O)C>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][C@H:5]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCC(C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear solution is stirred at room temperature for about 2-3 hrs so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallise
ADDITION
Type
ADDITION
Details
the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with 100 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 60-70° C

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
CN(CC[C@@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07550605B2

Procedure details

To 120 ml ethyl acetate is added 10 g (0.032 moles) of racemic N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, followed by 5.95 g (0.015 moles) of Di-para-toluoyl-L-tartaric acid at 25° C.-28° C. The resultant clear solution is stirred at room temperature for about 2-3 hrs so as to crystallise the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine. The product is filtered, washed with 100 ml ethyl acetate and dried at 60-70° C. Yield: 7.8 g, about 98% ee.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:22])[CH2:3][CH2:4][CH:5]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.C1(C)C=CC(C([C@@](C(O)=O)(O)[C@@](C(C2C=CC(C)=CC=2)=O)(O)C(O)=O)=O)=CC=1>C(OCC)(=O)C>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][C@H:5]([O:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1)[C:6]1[S:7][CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
5.95 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)[C@]([C@](C(=O)O)(O)C(=O)C1=CC=C(C=C1)C)(O)C(=O)O)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(CCC(C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resultant clear solution is stirred at room temperature for about 2-3 hrs so as
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallise
ADDITION
Type
ADDITION
Details
the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with 100 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at 60-70° C

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
CN(CC[C@@H](C=1SC=CC1)OC1=CC=CC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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